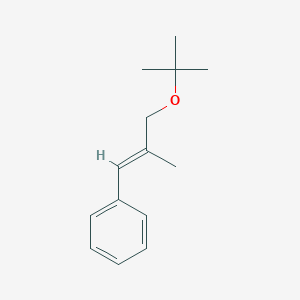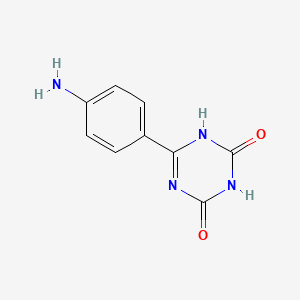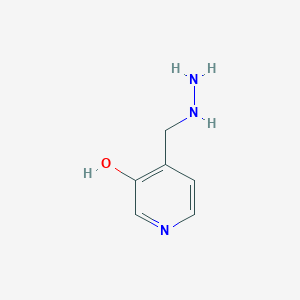
4-(Hydrazinylmethyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydrazinylmethyl)pyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a hydrazinylmethyl group at the 4-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-3-ol, which is commercially available or can be synthesized from pyridine derivatives.
Hydrazinylmethylation: The introduction of the hydrazinylmethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting pyridin-3-ol with formaldehyde and hydrazine under acidic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydrazinylmethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a pyridin-3-one derivative, while reduction of the hydrazinyl group would yield a methylamine derivative.
Applications De Recherche Scientifique
4-(Hydrazinylmethyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study enzyme interactions and inhibition due to its ability to form stable complexes with metal ions.
Materials Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its chelating properties.
Mécanisme D'action
The mechanism of action of 4-(Hydrazinylmethyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes and metal ions. The hydrazinyl group can form stable complexes with metal ions, which can inhibit enzyme activity or alter the function of metalloproteins. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridin-2-ol: Similar to 4-(Hydrazinylmethyl)pyridin-3-ol but with the hydroxyl group at the 2-position.
Pyridin-4-ol: Similar but with the hydroxyl group at the 4-position.
Hydrazinylmethylpyridine: Lacks the hydroxyl group but has the hydrazinylmethyl group.
Uniqueness
This compound is unique due to the presence of both the hydrazinylmethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
4-(hydrazinylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H9N3O/c7-9-3-5-1-2-8-4-6(5)10/h1-2,4,9-10H,3,7H2 |
Clé InChI |
XINOXIOPZOZTLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CNN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
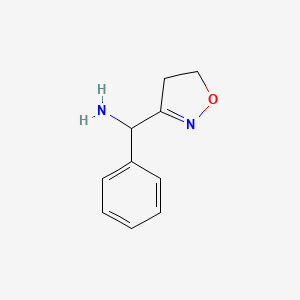
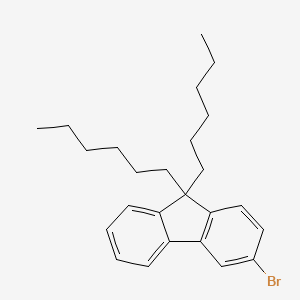
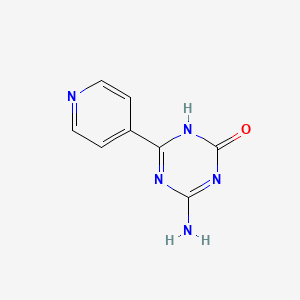
![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)

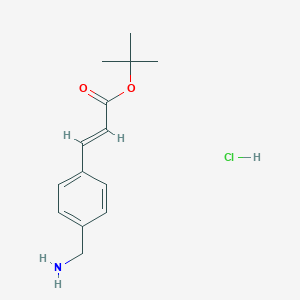

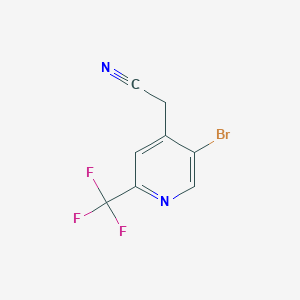
![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
